molecular formula C12F10 B1670000 Decafluorobiphenyl CAS No. 434-90-2

Decafluorobiphenyl

Cat. No.: B1670000
CAS No.: 434-90-2
M. Wt: 334.11 g/mol
InChI Key: ONUFSRWQCKNVSL-UHFFFAOYSA-N
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Description

Decafluorobiphenyl, also known as 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-, is a chemical compound with the molecular formula C12F10. It is a perfluorinated biphenyl derivative, characterized by the presence of ten fluorine atoms replacing all hydrogen atoms on the biphenyl structure. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Safety and Hazards

DFBP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

DFBP has been used as a linker in bioconjugation in organic chemistry . The review aims to highlight the crucial factors that govern the chemistry behind the activation of F–C Ar –C Ar –F bonds as a linker in the synthesis of novel peptides, proteins, and biologics .

Biochemical Analysis

Biochemical Properties

Decafluorobiphenyl plays a significant role in various biochemical reactions due to its unique chemical structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, its high electronegativity and hydrophobicity allow it to interact with hydrophobic pockets of enzymes, potentially inhibiting or altering their activity. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to disrupt normal cell signaling by binding to receptor sites, thereby inhibiting the normal function of these receptors. This can lead to altered gene expression and metabolic imbalances within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound’s interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its biological activity. Long-term exposure to this compound has been shown to cause persistent alterations in cellular function, including changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound can cause significant toxic effects, including liver damage and disruptions in metabolic processes. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and signaling pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites. For instance, this compound’s interaction with cytochrome P450 can lead to the accumulation of intermediate metabolites, potentially causing toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cell membranes. The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, affecting its localization and activity .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties. It tends to accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization can affect the compound’s activity and function, as it may interact with organelle-specific enzymes and proteins. For example, this compound’s presence in the endoplasmic reticulum can influence protein folding and processing .

Preparation Methods

Decafluorobiphenyl can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of pentafluorobenzene with pentafluorophenyl lithium. The reaction typically occurs under anhydrous conditions and requires a polar aprotic solvent such as tetrahydrofuran. The reaction mixture is then subjected to purification processes to isolate the desired product .

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The industrial production also involves stringent quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Decafluorobiphenyl undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of decafluorobiphenyl is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery systems where this compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Decafluorobiphenyl is unique compared to other fluorinated biphenyl derivatives due to the complete substitution of hydrogen atoms with fluorine atoms. Similar compounds include:

This compound stands out due to its higher degree of fluorination, which imparts superior thermal stability and unique chemical reactivity.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)benzene
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InChI

InChI=1S/C12F10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ONUFSRWQCKNVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12F10
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DSSTOX Substance ID

DTXSID7075341
Record name Perfluorobiphenyl
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Molecular Weight

334.11 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Decafluorobiphenyl
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CAS No.

434-90-2
Record name Decafluorobiphenyl
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Record name Decafluorobiphenyl
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Record name Decafluorobiphenyl
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Record name Decafluorobiphenyl
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Record name DECAFLUOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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